molecular formula C11H17NO B1294594 Benzenamine, N-butyl-2-methoxy- CAS No. 65570-20-9

Benzenamine, N-butyl-2-methoxy-

Cat. No. B1294594
CAS RN: 65570-20-9
M. Wt: 179.26 g/mol
InChI Key: KLBGDUZWAJNQRX-UHFFFAOYSA-N
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Description

Analytical Characterization of Hallucinogenic Derivatives

The analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs was reported, focusing on substances identified in blotter papers from the drug market. These substances were analyzed using a variety of methods, including GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR, allowing for unequivocal identification of the active components. The study provided detailed analytical data, including mass spectra, fragmentation patterns, and structural elucidation through NMR spectroscopy .

Asymmetric Benzylic Lithiation Substitution Reactions

A mechanistic and structural investigation into the asymmetric benzylic lithiation substitution reactions of N-Boc-N-(p-methoxyphenyl)benzylamine was conducted. The study revealed high enantioenrichments in the products from lithiation substitutions, with configurationally stable organolithium intermediates being identified by NMR spectroscopy. The research provided insights into the stereochemistry of the reactions and the role of the electrophile in determining the outcome .

Chemosensor for Silver Ion

A study on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine demonstrated its effectiveness as a highly selective chemosensor for Ag(+) ions. The sensor exhibited a strong fluorescent enhancement upon binding to Ag(+), attributed to an increase in intramolecular charge transfer. The mechanism was supported by TD-DFT calculations, highlighting the potential for practical applications in detecting silver ions .

Molecular Structure and Antioxidant Activity

The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The study provided a comprehensive understanding of the compound's geometry, vibrational frequencies, electronic properties, and antioxidant properties, with the latter determined using the DPPH free radical scavenging test .

Aggregation-Induced Enhanced Emission

N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine was synthesized and found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. The study explored the compound's luminescent properties, morphology, and the role of intramolecular hydrogen bonding in its emission behavior. The findings suggested potential applications in fluorescence sensing of volatile organic solvents .

X-ray Structure and DFT Studies

The structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction, IR-NMR spectroscopy, and DFT methods. The research provided detailed information on the compound's molecular geometry, vibrational frequencies, NMR chemical shifts, MEP distribution, and non-linear optical properties .

Characterization of Bioactive Phenethylamines and Tryptamines

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines was performed, providing a comprehensive collection of chromatographic and spectral data. The study included the differentiation of positional isomers and the use of various mass spectral techniques, contributing valuable data for forensic toxicology .

Photoconductive Properties

The synthesis and photoconductive properties of N,N-bis(4-methylphenyl)-4-benzenamine were investigated. The compound was synthesized using Ullmann, Vilsmeier, and Wittig reactions, and its structure was confirmed by IR, 1H NMR, and MS. The study evaluated the compound's potential as a charge transfer material in photoreceptor cells, demonstrating excellent photoconductivity .

Molecular Structure and Conformation

The molecular structure and conformation of N-2-[3'-(methoxysalicylideneimino)benzyl]-3"-methoxysalicylideneimine were determined by X-ray crystallography and NMR spectroscopy. The study revealed the non-planar nature of the compound and the presence of intramolecular hydrogen bonds, with AM1 calculations providing insights into the minimum energy conformation .

Scientific Research Applications

Chemosensor for Silver Ion Detection

4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag(+) ion detection in a methanol-water mixture, demonstrating significant fluorescent enhancement upon Ag(+) binding due to increased intramolecular charge transfer (ICT). This finding is supported by TD-DFT calculations, indicating its potential application in the sensitive detection of silver ions in various scientific fields (Tharmaraj, Devi, & Pitchumani, 2012).

Corrosion Inhibition for Aluminum Alloy

Novel Schiff bases incorporating N-(4-((4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine structures have shown significant corrosion inhibition effects on aluminum alloy AA2219-T6 in acidic environments. These effects were analyzed through various techniques such as weight loss measurements and electrochemical impedance spectroscopy, revealing that the Schiff bases act as mixed inhibitors and adhere to the Langmuir adsorption isotherm. This research contributes to the development of more effective corrosion inhibitors for aluminum alloys in acidic conditions (Nazir, Akhter, Ali, & Shah, 2019).

Antimicrobial Activity

A series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine compounds were synthesized and exhibited notable antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This discovery underlines the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing fight against microbial resistance (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

properties

IUPAC Name

N-butyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBGDUZWAJNQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215846
Record name Benzenamine, N-butyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N-butyl-2-methoxy-

CAS RN

65570-20-9
Record name N-Butyl-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65570-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-butyl-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-butyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6.2 g (50 mmol) o-anisidine M10, 7.5 g (55 mmiol) 1-bromobutane M17, 7.6 g (55 mmol) K2CO3 and 0.91 g (5.5 mmol) KI in 25 ml DMF was heated at 95° C. for 24 hours. DMF was evaporated and the residue was dissolved in 100 ml CHCl3 and 100 ml saturated NaCl. The organic layer was dried over Na2SO4. The solvent was evaporated to give 9.4 g crude oil. This oil was purified by a plug packed with 45 g silica gel 100 using cyclohexane as eluant, wherein 4.8 g pure product were obtained (yield: 55%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
55%

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